Ethyl oxazole-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMORCCAHXFIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449963 | |
| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-89-1 | |
| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl Oxazole 5 Carboxylate and Its Derivatives
Direct Synthesis Approaches to the Oxazole (B20620) Core
The formation of the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is the cornerstone of synthesizing ethyl oxazole-5-carboxylate. Various strategies have been developed, primarily relying on condensation and cyclization reactions.
Condensation reactions are a fundamental approach to building the oxazole nucleus, typically involving the reaction of two precursor molecules that together provide the necessary atoms for the ring.
One common method involves the condensation of an α-haloketone with an amide. For instance, the synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, a related derivative, is achieved through the condensation of ethyl 2-chloroacetoacetate with urea (B33335), followed by hydrolysis. researchgate.net Similarly, reacting 2-chloroacetoacetic acid ethyl ester with acetamide (B32628) results in the formation of 2,4-dimethyl oxazole-5-carboxylic acid ethyl ester. google.com
Another established route starts with diethyl oxalate (B1200264) and an amine, such as 2-aminoethanol, to form an imidate intermediate through a condensation reaction. a2bchem.com This is a versatile starting point for subsequent cyclization to form the oxazole ring. A more direct conversion of aldehydes to 2,4-disubstituted oxazoles can be achieved by their condensation with L-serine methyl ester hydrochloride, which forms an oxazolidine (B1195125) intermediate that is then oxidized. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| Diethyl oxalate, 2-Aminoethanol | Condensation | Imidate intermediate | a2bchem.com |
| Ethyl 2-chloroacetoacetate, Urea | Condensation, then hydrolysis | 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid | researchgate.net |
| 2-Chloroacetoacetic acid ethyl ester, Acetamide | Condensation | 2,4-Dimethyl oxazole-5-carboxylic acid ethyl ester | google.com |
| Aldehydes, L-Serine methyl ester hydrochloride | Condensation, then oxidation (e.g., BrCCl₃/DBU) | 2,4-Disubstituted oxazoles | researchgate.net |
Cyclization is the critical step that closes the ring to form the aromatic oxazole core. These strategies often follow an initial condensation or involve a one-pot process where the cyclization occurs in situ.
Following the condensation of diethyl oxalate and 2-aminoethanol, the resulting imidate undergoes cyclization under acidic conditions, using catalysts like hydrochloric acid or sulfuric acid, to yield the oxazole ring. a2bchem.com The synthesis of 2,4,5-trisubstituted oxazoles can also be achieved through successive condensation and cyclization reactions. researchgate.net
A different approach utilizes a [3+2] cycloaddition reaction between an acid chloride and an isocyanide in the presence of a base to construct the 4,5-disubstituted oxazole ring system under mild conditions. rsc.org Another method involves the pyrolysis of ethyl 2-oxo-3-diazopropionate in the presence of hydrogen cyanide. prepchem.com This process generates a carbene intermediate which then participates in a 1,3-dipolar addition with the cyanide to form the oxazole ring, yielding ethyl 5-carboxyoxazole. prepchem.com
| Precursor | Reagents/Conditions | Mechanism/Strategy | Product | Reference |
| Imidate (from diethyl oxalate) | Acidic catalysts (HCl, H₂SO₄) | Acid-catalyzed cyclization | Oxazole ring | a2bchem.com |
| Ethyl 2-oxo-3-diazopropionate, Hydrogen cyanide | 80°-100° C, diglyme, copper powder | 1,3-Dipolar addition of a carbene intermediate | Ethyl 5-carboxyoxazole | prepchem.com |
| Alkyloxy/Aryloxy acid chlorides, Isocyanides | Base | [3+2] Cycloaddition | 4,5-Disubstituted oxazoles | rsc.org |
| Enamides | Copper(II) catalyst | Oxidative cyclization via vinylic C-H functionalization | 2,5-Disubstituted oxazoles | researchgate.net |
Functionalization and Derivatization Techniques of this compound
Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce various functional groups, thereby creating a diverse library of derivatives. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic attack, although the regioselectivity of these reactions can be complex and dependent on substituents and reaction conditions.
Electrophilic substitution is a key strategy for modifying the oxazole ring. The positions most susceptible to attack are C-2, C-4, and C-5, with the outcome influenced by the directing effects of existing substituents, such as the ester group at the C-5 position.
Halogenation provides synthetically versatile intermediates that can be used in a wide range of cross-coupling reactions. The regioselectivity of halogenation on the oxazole ring is a critical consideration.
Direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source is a powerful method for producing 2-, 4-, and 5-bromooxazoles. sci-hub.se For this compound specifically, functionalization at the C-4 position has been achieved using lithium hexamethyldisilazide (LiHMDS) as a base and N-bromosuccinimide (NBS) as the bromine source in a polar solvent system. chemrxiv.orgchemrxiv.org This reaction yields a 4-bromo ester without affecting the C-2 position. chemrxiv.orgchemrxiv.org
Electrophilic bromination of a related 2,5-dimethoxyphenyl-substituted oxazole with NBS in THF has been shown to produce a mixture of bromo-substituted products, including dibromination at the C-2 and C-4 positions of the oxazole ring. mdpi.com The synthesis of 2-bromooxazole (B165757) can be achieved through direct lithiation of the parent oxazole at the C-2 position, followed by reaction with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se
| Substrate | Reagents/Conditions | Position of Bromination | Product | Reference |
| Ethyl oxazole-5-carboxylic acid | LiHMDS, NBS, polar solvent | C-4 | 4-Bromo ester derivative | chemrxiv.orgchemrxiv.org |
| Oxazole | n-BuLi, then DBTFE | C-2 | 2-Bromooxazole | sci-hub.se |
| 4-Methyloxazole | 1) n-BuLi, TIPSOTf; 2) Metalation, Bromination; 3) Deprotection | C-5 | 4-Methyl-5-bromooxazole | sci-hub.se |
| 2,5-Dimethoxyphenyloxazole | NBS, THF, rt, 4h | C-2 and C-4 | 2,4-Dibromo-5-(aryl)oxazole | mdpi.com |
Beyond halogenation, the oxazole ring can undergo other important electrophilic substitution reactions, particularly metal-catalyzed direct arylations. These methods allow for the formation of C-C bonds directly on the heterocycle.
Palladium-catalyzed direct arylation has been used to functionalize ethyl oxazole-4-carboxylate at both the C-2 and C-5 positions with various aryl halides. beilstein-journals.orgnih.gov The regioselectivity can be controlled by the choice of ligand and solvent. For example, using specific phosphine (B1218219) ligands like P(t-Bu)₃ with pivalic acid favors C-2 arylation, while other ligands such as PCy₃ can direct the reaction to the C-5 position. beilstein-journals.orgnih.govbeilstein-journals.org While these examples are for the 4-carboxylate isomer, the principles of controlling regioselectivity through catalysis are broadly applicable to the oxazole system. beilstein-journals.org
Deprotonative metalation using strong bases like alkyllithiums creates highly reactive lithiated species. beilstein-journals.org These intermediates can then react with a wide array of electrophiles, leading to substitutions such as carboxylation, acylation, and hydroxymethylation. beilstein-journals.org For example, treatment of a 4-(oxazolin-2-yl)-5-phenyloxazole with n-BuLi followed by quenching with carbonyl compounds resulted in exclusive electrophilic substitution at the C-2 position. acs.org
Nucleophilic Substitution Reactions in Oxazole Systems
The oxazole ring, while aromatic, exhibits distinct reactivity patterns in nucleophilic substitution reactions. Generally, the oxazole nucleus is resistant to nucleophilic attack unless activated by electron-withdrawing groups. pharmaguideline.comnumberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when a good leaving group is present. pharmaguideline.comcutm.ac.in Nucleophilic substitution at C5 or C4 is less common and typically requires significant activation.
Direct nucleophilic substitution on an unsubstituted oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com For instance, the reaction of certain oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring transformation to yield imidazoles. pharmaguideline.com
However, when a halogen atom is present at the C2 position, it can be readily displaced by a variety of nucleophiles. pharmaguideline.comcutm.ac.in This reactivity is a cornerstone for the functionalization of the oxazole core. For example, 2-chlorooxazoles react with nucleophiles to provide displacement products, demonstrating the feasibility of substitution at this position. cutm.ac.in Similarly, deprotonation at the C2 position using a strong base can facilitate subsequent reactions, although this can be complicated by a competing ring-opening to an isonitrile intermediate. cutm.ac.inwikipedia.org The presence of electron-withdrawing substituents at the C4 position can further facilitate nucleophilic attack at the C2-position. pharmaguideline.com
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of heterocyclic compounds, including oxazoles. These reactions allow for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of substituted oxazole derivatives. ingentaconnect.comignited.in The strategy typically involves the reaction of a metallated oxazole (oxazole-M) with an organic electrophile (R-X) or the reaction of a halogenated or triflated oxazole (oxazole-X) with an organometallic reagent (R-M). ingentaconnect.com
Palladium-Catalyzed Methods (e.g., Suzuki, Stille, Negishi, Sonogashira Reactions)
Palladium catalysis has been the dominant force in the field of oxazole cross-coupling. ignited.in The Suzuki, Stille, Negishi, and Sonogashira reactions have all been successfully applied to introduce aryl, heteroaryl, alkenyl, and alkynyl substituents at various positions of the oxazole ring. ingentaconnect.com
The Suzuki-Miyaura coupling has emerged as a particularly effective method for the functionalization of oxazoles, benefiting from the commercial availability and stability of boronic acids. acs.orgacs.org Protocols have been developed for the rapid, microwave-assisted coupling of 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles with a range of aryl and heteroaryl boronic acids, often producing excellent yields. acs.orgacs.org This methodology has been extended to the synthesis of novel 4,4'-linked dioxazoles. acs.orgacs.org Regioselective Suzuki-Miyaura cross-coupling reactions have also been successfully performed on 2,4-dihalooxazoles. ignited.in
The Stille coupling , which utilizes organostannane reagents, is another cornerstone in oxazole synthesis. It has been employed for site-selective C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. nih.gov The reaction of 2-stannyloxazoles, formed by deprotonation at C2 followed by treatment with trimethylstannylchloride, with various aryl iodides and bromides is a well-established method. beilstein-journals.orgbeilstein-journals.org Stille couplings have also been instrumental in creating more complex structures, such as tris-oxazoles, by reacting a bromo-oxazole with an oxazolylstannane. ignited.in
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This reaction is noted for its high generality and tolerance of sensitive functional groups. rsc.org In oxazole chemistry, forming the C2-organozinc species is a key step, which can be challenging due to the potential for ring-opening. thieme-connect.com However, transmetalation from a lithiated oxazole with zinc chloride favors the desired ring-closed organozinc reagent, enabling subsequent palladium-catalyzed cross-coupling. beilstein-journals.orgbeilstein-journals.org Non-cryogenic methods for the metalation of oxazole to form the zincate have been developed, facilitating its use in Negishi couplings on a larger scale. thieme-connect.comthieme-connect.com
The Sonogashira coupling provides a direct route to alkynyl-substituted oxazoles by reacting a terminal alkyne with a halo- or trifloyl-oxazole in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.orgnih.gov This method has been successfully applied to functionalized 2-, 4-, and 5-trifloyloxazoles. acs.orgnih.govacs.org The reaction conditions can be optimized to be clean and efficient, often avoiding the competing alkyne homocoupling side reaction. acs.orgacs.org This methodology is crucial for constructing alkynyloxazoles, which are valuable intermediates in the synthesis of complex molecules. acs.org
| Reaction | Oxazole Substrate (Electrophile) | Coupling Partner (Nucleophile) | Key Features & Findings | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chlorooxazoles, 4-Trifloyloxazoles, 2,4-Dihalooxazoles | Aryl/Heteroaryl Boronic Acids | Rapid, high yields, microwave-assisted, tolerant of various functional groups. Used for synthesizing homo- and heterodimeric dioxazoles. | ignited.inacs.orgacs.org |
| Stille | 4-Bromo/5-Iodo-oxazoles | Organostannanes (e.g., tri-n-butylvinylstannane, oxazolylstannanes) | Versatile for C-4 and C-5 arylation and alkenylation. Enables synthesis of bis- and tris-oxazoles. | nih.govbeilstein-journals.orgthieme-connect.com |
| Negishi | Aryl Halides | Oxazol-2-ylzinc reagents | Tolerates sensitive functional groups. Non-cryogenic scalable procedures have been developed. Effective for C2-arylation. | ingentaconnect.comthieme-connect.comthieme-connect.com |
| Sonogashira | 2-, 4-, and 5-Trifloyloxazoles | Terminal Alkynes | Direct route to alkynyl-substituted oxazoles. Displays remarkable compatibility with heterocycle substitution. | acs.orgnih.govacs.org |
Other Metal-Catalyzed Coupling Reactions
While palladium dominates the field, other transition metals have been effectively used to catalyze coupling reactions for oxazole synthesis.
Copper-catalyzed reactions are of significant interest. Copper(I) is a well-known co-catalyst in the Sonogashira reaction, but it can also independently catalyze direct arylation reactions. beilstein-journals.org For instance, the direct C2-selective arylation of oxazoles has been achieved using copper(I) catalysis. beilstein-journals.org Copper-mediated coupling and cyclization have been used to synthesize 1,3-oxazole derivatives from various starting materials like oximes and acetophenones. bohrium.com
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, predate some palladium methods. rsc.org More recently, nickel catalysis has been employed in one-pot Suzuki-Miyaura type reactions to produce 2,4,5-trisubstituted oxazoles from carboxylic acids and amino acids. tandfonline.com
Rearrangement Reactions Involving Oxazole Intermediates
Rearrangement reactions provide unique pathways to the oxazole core, often from isomeric precursors or through intramolecular transformations.
Photoisomerization from Isoxazole (B147169) Precursors
The photochemical rearrangement of isoxazoles to oxazoles is a well-documented and synthetically useful transformation. aip.org This reaction typically proceeds via the cleavage of the weak N-O bond upon UV irradiation, leading to a vinylnitrene diradical intermediate. aip.org This intermediate can then collapse to a 2H-azirine, which subsequently undergoes ring-opening to a nitrile ylide, followed by cyclization to form the stable oxazole ring. aip.org
Recent advancements have focused on improving the efficiency and scalability of this photoisomerization. A continuous flow process has been developed that converts various di- and trisubstituted isoxazoles into their oxazole counterparts. organic-chemistry.orgfigshare.comacs.org This method utilizes a flow reactor, offering significant advantages over traditional batch methods, including reduced reaction times (e.g., conversions >90% in 20 minutes), better scalability, and minimized photodegradation. organic-chemistry.org The process shows broad substrate scope, tolerating a variety of aryl and heteroaryl substituents. organic-chemistry.orgacs.org
| Parameter | Finding/Condition | Citation |
|---|---|---|
| Methodology | Continuous flow photochemical transposition reaction | organic-chemistry.orgfigshare.comacs.org |
| Reactor | Vapourtec UV150 flow reactor with a medium-pressure mercury lamp | organic-chemistry.org |
| Optimized Solvent | Acetonitrile | organic-chemistry.org |
| Concentration | 10–15 mM | organic-chemistry.org |
| Temperature | 25–45°C | organic-chemistry.org |
| Residence Time | ~20 minutes for >90% conversion | organic-chemistry.org |
| Substrate Scope | Tolerates various aryl, heteroaryl, and electron-rich/poor systems. | organic-chemistry.orgacs.org |
Other Mechanistic Rearrangements
The Cornforth rearrangement is a thermal rearrangement reaction specific to 4-acyloxazoles. In this process, the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org This reaction provides a pathway to rearrange the substitution pattern on the oxazole ring, offering a strategic tool in the synthesis of specifically substituted oxazole targets. The reaction proceeds through a nitrile ylide intermediate, similar to that postulated in the photoisomerization of isoxazoles. Oxazoles can also be converted to other heterocyclic systems like imidazoles through ring-opening and recyclization pathways that can be considered forms of rearrangement. tandfonline.com
Ester Transformations (Hydrolysis to Carboxylic Acids, Transesterification)
The ester moiety of this compound is a versatile handle for further molecular modification, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to other esters. These transformations open avenues for creating a wider array of derivatives, such as amides or different ester analogs with altered properties.
Hydrolysis to Oxazole-5-carboxylic Acid
The conversion of this compound to oxazole-5-carboxylic acid is typically achieved through alkaline hydrolysis. This process generally involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent system like a mixture of water and an alcohol (e.g., methanol (B129727) or ethanol). sci-hub.segoogle.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. While specific conditions for this compound are part of standard organic synthesis protocols, care must be taken due to the potential sensitivity of the oxazole ring, especially under harsh basic conditions which might lead to ring-opening or other side reactions. nih.gov For instance, the hydrolysis of related 5-substituted oxazole-4-carboxylates has been successfully performed using NaOH in a tetrahydrofuran (B95107) (THF)-water mixture at temperatures ranging from 0 °C to room temperature, achieving high yields. sci-hub.se
Transesterification
Transesterification involves the conversion of the ethyl ester into a different ester, for example, a methyl or benzyl (B1604629) ester. This reaction can be catalyzed by either acids or bases in the presence of an excess of the desired alcohol. google.com A noteworthy method for transesterification has been observed during the deprotection of silyl-protected ethynyl (B1212043) oxazoles. When attempting to remove a trimethylsilyl (B98337) (TMS) protecting group from an ethynyl oxazole derivative using cesium fluoride (B91410) (CsF) in methanol, complete transesterification from the ethyl ester to the corresponding methyl ester occurred. chemrxiv.org This indicates that certain reagents used for modifying other parts of the molecule can concurrently effect a transformation of the ester group, a factor that must be considered during multi-step syntheses. chemrxiv.orgchemrxiv.org
The following table summarizes typical conditions for these ester transformations.
| Transformation | Reagents & Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH or KOH in H₂O/Alcohol (e.g., MeOH, THF) | Oxazole-5-carboxylic acid | Standard method for converting esters to carboxylic acids. Reaction conditions should be mild to avoid oxazole ring degradation. | sci-hub.segoogle.com |
| Transesterification | CsF in MeOH | Mthis compound | Observed as a concurrent reaction during the deprotection of a TMS-ethynyl group. | chemrxiv.orgchemrxiv.org |
| Transesterification | Acid or Base catalysis in excess of desired alcohol (e.g., R-OH) | Alkyl oxazole-5-carboxylate (R-ester) | General method for converting one ester to another. | google.com |
Introduction of Diverse Functional Groups (e.g., Ethynyl Groups, Aminoalkyl Chains)
The oxazole core of this compound can be functionalized by introducing various groups, significantly expanding its utility as a synthetic building block. The introduction of ethynyl groups and aminoalkyl chains are particularly valuable for applications in medicinal chemistry and materials science.
Introduction of Ethynyl Groups
The direct introduction of an ethynyl group onto the oxazole ring is challenging. A common and effective strategy involves a two-step process: halogenation followed by a palladium-catalyzed cross-coupling reaction. For this compound, the C4 position is a primary site for functionalization.
A well-established method involves the bromination of the C4 position using a strong base like lithium hexamethyldisilazide (LiHMDS) and a bromine source such as N-bromosuccinimide (NBS) in a polar solvent system. chemrxiv.org This regioselective bromination yields ethyl 4-bromooxazole-5-carboxylate, leaving the C2 position unaffected. chemrxiv.orgchemrxiv.org The resulting 4-bromo derivative is a key intermediate that can undergo a Sonogashira coupling reaction with a protected alkyne, such as (trimethylsilyl)acetylene (TMSA) or (triisopropylsilyl)acetylene (B1226034) (TIPSA). chemrxiv.org The Sonogashira coupling, catalyzed by a palladium complex, forms a carbon-carbon bond between the C4 position of the oxazole and the alkyne. Subsequent removal of the silyl (B83357) protecting group (e.g., using a fluoride source like CsF or a base like K₂CO₃) yields the terminal 4-ethynyl oxazole derivative. chemrxiv.org
Introduction of Aminoalkyl Chains
Aminoalkyl chains can be incorporated into the oxazole-5-carboxylate framework through various synthetic routes. One method involves building the oxazole ring with the desired side chain already in place. For example, 2-(1-aminoalkyl)oxazole-5-carboxylates can be synthesized from isoxazol-5(2H)-one carboxylates. flinders.edu.au This multi-step sequence involves the N-acylation of the isoxazolone with a phthalimido-protected amino acid, followed by photolysis and subsequent hydrazinolysis to release the primary amine without significant racemization. flinders.edu.au
Another approach involves the late-stage functionalization of a pre-formed oxazole ring. This can be achieved by first introducing a suitable reactive handle, such as a hydroxymethyl or halomethyl group, which can then be converted to an aminoalkyl chain. For instance, a common strategy is the conversion of an alcohol to an azide (B81097) via a mesylate or tosylate intermediate, followed by reduction of the azide to the corresponding amine. researchgate.net This provides a versatile method for installing aminoalkyl groups of varying lengths.
The table below outlines key synthetic strategies for introducing these functional groups.
| Target Functional Group | Synthetic Strategy | Key Reagents & Intermediates | Notes | Reference |
|---|---|---|---|---|
| Ethynyl Group (at C4) | 1. Bromination | LiHMDS, NBS; Intermediate: Ethyl 4-bromooxazole-5-carboxylate | Regioselective bromination at the C4 position. | chemrxiv.orgchemrxiv.org |
| 2. Sonogashira Coupling & Deprotection | Protected alkyne (e.g., TMSA), Pd catalyst; Deprotection: CsF or K₂CO₃ | Forms C-C bond, followed by removal of silyl group to yield terminal alkyne. | ||
| Aminoalkyl Chain (at C2) | Multi-step synthesis from Isoxazol-5(2H)-ones | Phthalimido-protected amino acids, photolysis, hydrazinolysis | Builds the 2-substituted oxazole ring system; preserves chirality. | flinders.edu.au |
| Aminoalkyl Chain | Functional group interconversion | Intermediates: Alcohols, Azides; Reagents: NaN₃, Reducing agents (e.g., H₂, Pd/C) | A versatile, general approach for late-stage functionalization. | researchgate.net |
Reactivity and Reaction Mechanisms of Ethyl Oxazole 5 Carboxylate Derivatives
Investigation of Reaction Pathways and Identification of Intermediates
The synthesis and modification of ethyl oxazole-5-carboxylate derivatives proceed through various reaction pathways, often involving the formation of key intermediates. A common strategy for forming the oxazole (B20620) ring itself is the Robinson-Gabriel synthesis, which involves the cyclodehydration of β-acylamino ketones. irjmets.com Other established methods include the Fischer oxazole synthesis from cyanohydrins and acid chlorides, and the Van Leusen reaction utilizing TosMIC (p-tolylsulfonylmethyl isocyanide). irjmets.com
In the context of modifying existing oxazole rings, such as in this compound derivatives, reaction pathways often involve the generation of reactive intermediates. For instance, in the synthesis of 2,5-disubstituted oxazoles from methyl ketones, experimental evidence from 13C NMR spectroscopy has identified phenacyl iodine and phenylglyoxal (B86788) as important intermediates. rsc.org
The formation of intermediates can also be influenced by the reaction conditions. For example, in the synthesis of 5-ethynyl oxazoles, the functionalization of this compound with a bromine source in a polar solvent system leads to the formation of a 4-bromo ester intermediate. chemrxiv.org This is attributed to the enhanced stability of the oxazole carbanion open form in polar aprotic solvents. chemrxiv.org
Theoretical studies have also shed light on potential intermediates. For example, in the photoisomerization of isoxazole (B147169) to oxazole, a nitrile ylide intermediate has been postulated and characterized. aip.org This intermediate can then undergo a 1,5-electrocyclization to form the oxazole ring. aip.org
Here is a table summarizing some common reaction pathways and their key intermediates:
Analysis of Regioselectivity and Stereoselectivity in Oxazole Transformations
Regioselectivity and stereoselectivity are critical aspects of oxazole chemistry, determining the precise spatial arrangement of atoms in the final product. The substitution pattern on the oxazole ring plays a pivotal role in directing the outcome of various transformations.
Regioselectivity:
The direct arylation of oxazoles is a powerful tool for creating complex molecules, and the regioselectivity of this reaction can often be controlled by the choice of catalyst and solvent. For instance, in the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate, the C2- and C5-positions can be selectively targeted. beilstein-journals.org Specifically, using P(t-Bu)3/PivOH or JohnPhos/PivOH as the catalytic system in dioxane favors arylation at the C2 position, while using PCy3/PivOH or certain ligands alone directs the reaction to the C5 position. beilstein-journals.org Similarly, for unsubstituted oxazole, palladium-catalyzed C5 arylation is preferred in polar solvents like DMF, whereas C2 arylation is favored in nonpolar solvents like toluene. organic-chemistry.org
Gold catalysis has also been employed to achieve high regioselectivity in the synthesis of 2,4,5-substituted oxazoles through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes. rsc.org
Stereoselectivity:
Stereoselectivity is particularly important when creating chiral molecules. In the synthesis of spiro[3,3′-oxindoleoxazolines] via a titanium(IV) chloride-catalyzed cyclization of isatins and 5-methoxyoxazoles, excellent diastereoselectivity (dr >99:1) has been achieved. acs.org The substitution at the 4-position of the oxazole ring dictates the nucleophilic attack to yield either the 2-oxazoline or 3-oxazoline spirocycle with high regiocontrol. acs.org
Asymmetric hydrogenation of dehydrotripeptides containing an oxazole moiety has been shown to be highly stereoselective, with the choice of N-protecting group on the amino acid significantly influencing the outcome. researchgate.net
The following table summarizes examples of regioselective and stereoselective transformations of oxazole derivatives:
Role of Catalytic Strategies in Enhancing Oxazole Synthesis and Modification
Catalysis plays a central role in the synthesis and functionalization of this compound and its derivatives, offering efficient and selective routes to a wide range of compounds. tandfonline.comirjmets.com
Metal-Based Catalysis:
Transition metal catalysts, particularly those based on palladium, copper, and gold, are extensively used in oxazole chemistry. irjmets.com Palladium catalysts are highly effective for direct C-H arylation reactions, allowing for the regioselective introduction of aryl groups at the C2 and C5 positions of the oxazole ring. beilstein-journals.orgorganic-chemistry.org For example, a palladium-catalyzed method has been developed for the sequential C-N and C-O bond formations to synthesize oxazole derivatives from simple amides and ketones. organic-chemistry.orgacs.org
Copper catalysts are also valuable, particularly in reactions involving C-O or C-N bond formation. researchgate.net For instance, copper(II) acetate (B1210297) can catalyze the site-selective O-arylation of glycosides. researchgate.net
Gold catalysis has proven effective in promoting the [3+2]-cycloaddition of unsymmetrical internal alkynes to produce highly substituted oxazoles with excellent regioselectivity. rsc.org
Green Chemistry Approaches:
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. irjmets.com This includes the use of biocatalysts, microwave-assisted synthesis, and solvent-free reaction conditions. irjmets.com Magnetically recoverable nanocatalysts are also gaining traction as they can be easily separated from the reaction mixture and reused, reducing waste and operational costs. researchgate.net
The following table highlights some key catalytic strategies in oxazole chemistry:
Computational Studies on Reaction Mechanisms
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving oxazole derivatives. researchgate.netnih.gov By employing methods like Density Functional Theory (DFT), researchers can investigate transition states, calculate energy profiles, and predict reaction kinetics, providing insights that are often difficult to obtain through experiments alone. researchgate.netrsc.org
Transition state analysis is crucial for elucidating reaction pathways. For example, in the study of the Boulton-Katritzky rearrangement, NBO (Natural Bond Orbital) analysis of the transition state revealed the simultaneous formation and breaking of specific bonds, providing a detailed picture of the electronic reorganization during the reaction. acs.org
Computational studies have also been used to investigate the photoisomerization of isoxazole to oxazole. These studies have identified and characterized a nitrile ylide intermediate and the transition state for its 1,5-electrocyclization to form the oxazole ring. aip.org Similarly, in the oxidation of oxazole by OH radicals, transition state theory (TST) has been used to calculate reaction kinetics. rsc.org
The aromaticity of transition states can also be investigated computationally. For instance, in the pseudopericyclic Boulton-Katritzky rearrangement, the transition state was found to be an intermediate step in the development of aromatic character from an open to a closed cycle. acs.org
Computational methods allow for the calculation of energy profiles for entire reaction pathways, identifying the relative energies of reactants, intermediates, transition states, and products. acs.org This information is vital for determining the feasibility and favorability of a particular reaction. For instance, in the oxidation of oxazole by singlet oxygen, the potential energy surface was computed, and the activation energy for the rate-determining step was identified. nih.gov
Reaction kinetics can also be predicted using computational models. The Rice–Ramsperger–Kassel–Marcus (RRKM) theory, often used in conjunction with DFT calculations, allows for the consideration of pressure and temperature effects on kinetic rates. researchgate.netrsc.org These calculations can predict effective kinetic rate coefficients and branching ratios, which indicate the regioselectivity of a reaction under different conditions. researchgate.netrsc.org For example, in the oxidation of oxazole by OH radicals, RRKM calculations showed that the regioselectivity decreases with decreasing pressure and increasing temperature. rsc.org
The following table provides examples of computational studies and their key findings:
Advanced Spectroscopic and Structural Characterization Techniques in Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl oxazole-5-carboxylate, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. The spectrum of this compound shows distinct signals for the protons of the ethyl group and the oxazole (B20620) ring. A patent describing a reaction involving this compound lists the characteristic proton signals in DMSO-d₆ as a triplet at approximately 1.34 ppm for the methyl (CH₃) protons and a quartet at around 4.34 ppm for the methylene (B1212753) (CH₂) protons of the ethyl group. The protons on the oxazole ring are expected to appear as singlets in the aromatic region of the spectrum, typically between 8.26 and 9.10 ppm.
¹³C NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole-H2 | ~8.3-9.1 (s) | ~150-155 |
| Oxazole-H4 | ~8.2-8.5 (s) | ~125-135 |
| Oxazole-C5 | - | ~140-150 |
| C=O | - | ~160-170 |
| O-CH₂ | ~4.34 (q) | ~60-70 |
| CH₃ | ~1.34 (t) | ~10-20 |
Data are predicted based on analogous compounds and general chemical shift ranges. Specific experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the oxazole ring. A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. The oxazole ring itself would contribute to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹), corresponding to C=N and C-O-C stretching and ring vibrations.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1700 - 1750 |
| Ester C-O | Stretch | 1200 - 1300 |
| Oxazole C=N | Stretch | ~1650 |
| Oxazole C-O-C | Stretch | ~1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₇NO₃), the expected molecular weight is approximately 141.13 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the ester group. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion at m/z 113, or the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) to yield a fragment corresponding to the oxazole ring.
X-ray Crystallography for Detailed Molecular Structure Elucidation and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been publicly reported.
However, based on the analysis of analogous oxazole derivatives, it is expected that the oxazole ring of this compound is planar. The ethyl ester substituent would be attached to the C5 position of this ring. Computational modeling and data from similar structures suggest that the substituent groups will arrange themselves to minimize steric hindrance. In the solid state, intermolecular interactions such as C-H···O and C-H···N hydrogen bonds would likely play a significant role in the crystal packing.
Applications of Ethyl Oxazole 5 Carboxylate and Its Functionalized Analogues in Scientific Research
Research in Medicinal Chemistry
The oxazole (B20620) core is a fundamental building block in the design and synthesis of new therapeutic agents. ontosight.ai Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antioxidant effects. ontosight.ai
Utilization as a Scaffold for Novel Therapeutic Agent Development
The ethyl oxazole-5-carboxylate scaffold is extensively used as a starting point for creating more complex molecules with potential therapeutic applications. ontosight.ai By modifying the substituents on the oxazole ring, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for specific biological targets. nih.govresearchgate.net
The oxazole nucleus is a key component in many compounds exhibiting antimicrobial properties. researchgate.net Research has shown that derivatives of this compound can be effective against a range of microbial pathogens.
Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their antibacterial effects. For instance, novel thiophene-2-carboxylate (B1233283) derivatives incorporating a substituted oxazole ring, derived from this compound precursors, were screened against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. rjstonline.com Another study focused on the synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, which showed notable anti-staphylococcus activity. biointerfaceresearch.com Furthermore, some oxazole derivatives have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL.
Antifungal Activity : The development of antifungal agents has also benefited from the oxazole scaffold. Benzisothiazolone analogs derived from oxazole esters have shown broad-spectrum antifungal activity, with MIC values below 1 µg/mL against Candida species. Additionally, ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives have been tested against fungi like Candida albicans and Aspergillus niger. rjstonline.com
Table 1: Examples of Antimicrobial Activity of this compound Analogues
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| Thiophene-2-carboxylate derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger | Showed antimicrobial activity against a range of bacteria and fungi. rjstonline.com |
| 5-Chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides | Staphylococci | Exhibited high anti-staphylococcus activity. biointerfaceresearch.com |
| Benzisothiazolone analogs | Candida spp. | Demonstrated broad-spectrum antifungal activity with low MIC values. |
| General oxazole derivatives | S. aureus, E. coli | Showed significant inhibitory effects with MIC of 50 µg/mL. |
The oxazole framework is a constituent of numerous natural and synthetic compounds with anticancer properties. researchgate.net Derivatives of this compound have been a focus of research for developing new antineoplastic agents.
Studies have shown that the substitution pattern on the oxazole ring is crucial for anticancer activity. researchgate.net For example, a library of tricyclic oxazolo[5,4-d]pyrimidines was constructed from ethyl 5-aminooxazole-4-carboxylate building blocks. Evaluation against human cancer cell lines (MCF-7, HeLa, and A549) revealed that derivatives with halogenated aromatic fragments at the C-2 position of the oxazole ring are promising anticancer candidates. researchgate.net In other research, derivatives of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, synthesized from precursors like ethyl 2-chloroacetoacetate, have demonstrated significant activity against HT-29 cancer cell lines. researchgate.net Furthermore, some oxazole derivatives have been found to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways.
Table 2: Anticancer Activity of this compound Analogues
| Compound Type | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| Tricyclic oxazolo[5,4-d]pyrimidines | MCF-7 (breast), HeLa (cervical), A549 (lung) | Halogenated aromatic fragments at the C-2 position enhanced anticancer activity. researchgate.net |
| 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives | HT-29 (colon) | A few compounds showed significant anticancer activity. researchgate.net |
| General oxazole derivatives | MCF-7 (breast), HT-1080 (fibrosarcoma) | Induced apoptosis through caspase activation; showed low micromolar activity. |
Oxazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.netturkjps.org
Research into 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives demonstrated significant antioxidant activity. researchgate.netturkjps.orgnih.gov In one study, the most active compound, E3, inhibited microsomal EROD activity by 89%, which was superior to the specific inhibitor caffeine (B1668208) (85%). researchgate.netturkjps.org Another study on 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives also reported that some of the synthesized compounds possess potent antioxidant activities. researchgate.net These findings highlight the potential of the oxazole scaffold in developing new antioxidant agents. researchgate.netresearchgate.netturkjps.org
Table 3: Antioxidant Activity of Oxazole Derivatives
| Compound Type | Assay | Key Findings |
|---|---|---|
| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Inhibition of microsomal EROD activity | Compound E3 showed 89% inhibition, surpassing the standard inhibitor caffeine. researchgate.netturkjps.org |
| 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives | General antioxidant screening | Some synthesized compounds exhibited potent antioxidant properties. researchgate.net |
The versatility of the this compound scaffold extends to the development of molecules with other specific biological functions.
Enzyme Inhibitors : Oxazole derivatives have been identified as potent inhibitors of various enzymes. For example, they have been investigated as inhibitors of carbonic anhydrase II, an enzyme linked to glaucoma. nih.govhelsinki.fi Additionally, some oxazole-based compounds act as dual inhibitors of 5-lipoxygenase and cyclooxygenase, enzymes involved in inflammatory pathways. acs.org
Receptor Modulators : The oxazole structure can be incorporated into molecules designed to modulate the activity of specific receptors. This compound derivatives have been studied for their potential to modulate androgen receptors. google.com
Transthyretin Amyloidogenesis Inhibitors : A significant area of research has been the development of oxazole-based inhibitors of transthyretin (TTR) amyloidogenesis, a process associated with certain amyloid diseases. nih.govresearchgate.net In a study, ten oxazoles with a C(4) carboxyl group were synthesized and evaluated. It was found that substituting the C(2) position with a 3,5-dichlorophenyl group significantly reduced amyloid formation. nih.govresearchgate.net The inhibitory efficacy was further improved by placing an ethyl, propyl, or CF3 group at the C(5) position of the oxazole ring. nih.govresearchgate.netnih.gov
Table 4: Other Biological Activities of this compound Analogues
| Activity | Target | Key Findings |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase II | Oxazole derivatives showed potent inhibition, relevant for anti-glaucoma drugs. nih.govhelsinki.fi |
| Receptor Modulation | Androgen Receptor | Investigated for potential modulation of this receptor. google.com |
| TTR Amyloidogenesis Inhibition | Transthyretin (TTR) | C(5) substitution with ethyl, propyl, or CF3 groups enhanced inhibitory activity. nih.govresearchgate.netnih.gov |
Pharmacophore Development and Principles of Rational Drug Design
The this compound scaffold is a valuable tool in pharmacophore development and rational drug design. nih.gov A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with a specific biological target. The oxazole ring, with its defined geometry and distribution of hydrogen bond donors and acceptors, often serves as a key element in these models.
Rational drug design involves the iterative process of designing and synthesizing compounds based on the known structure of a biological target. nih.gov The oxazole moiety is frequently used in this approach due to its ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of a protein. For instance, in the design of TTR amyloidogenesis inhibitors, the oxazole core was systematically modified to optimize its binding to the T4 binding sites of the TTR protein, thereby stabilizing its native tetrameric structure. nih.govresearchgate.net The electron-withdrawing nature of the ester group in this compound can also influence the reactivity and electronic properties of the entire molecule, which is a critical consideration in designing targeted inhibitors. nih.gov
Studies on Interactions with Biological Targets (e.g., DNA Binding Studies)
The oxazole scaffold is a key component in a variety of biologically active molecules, and its derivatives are frequently studied for their interactions with biological targets. Research has shown that functionalized analogues of this compound can bind to macromolecules like DNA and proteins, modulating their function.
For instance, Ethyl 2-aminooxazole-5-carboxylate has been investigated as part of research into anticancer agents. researchgate.net These studies are inspired by natural antibiotics like distamycin and netropsin, which exhibit biological activity by binding to the minor groove of DNA. researchgate.net Analogues based on the aminooxazole carboxylate structure are synthesized and tested for their ability to bind to specific DNA sequences. researchgate.net The crystal structure of ethyl 2-aminooxazole-5-carboxylate reveals a planar geometry, and it is believed that the lone pair of electrons on the amine nitrogen atom is significantly conjugated throughout the ring system, which may influence its binding properties. researchgate.net
Other derivatives have been shown to target different biological molecules. Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate acts as an inhibitor of bacterial growth by binding to DNA-dependent RNA polymerase, which prevents transcription and replication. biosynth.com In a different approach, the chloromethyl group in compounds like Ethyl 2-(Chloromethyl)oxazole-5-carboxylate can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The incorporation of a pyridine (B92270) ring, as seen in Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate, can enhance the molecule's binding affinity to biological targets due to the ring's polarizable π-system. smolecule.com Furthermore, derivatives such as Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate may interact with biological systems by inhibiting enzymes or binding to cellular receptors. smolecule.com
Table 1: Examples of Biological Interactions of this compound Analogues
| Compound Name | Biological Target/Interaction | Potential Application/Effect | Source(s) |
|---|---|---|---|
| Ethyl 2-aminooxazole-5-carboxylate | DNA minor groove | Anticancer agent | researchgate.net |
| Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | DNA-dependent RNA polymerase | Antibacterial | biosynth.com |
| Ethyl 2-(Chloromethyl)oxazole-5-carboxylate | Nucleophilic sites on proteins | Enzyme/protein modulation | |
| Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate | General biological targets | Enhanced binding affinity | smolecule.com |
Research in Materials Science
The electronic and structural properties of the oxazole ring make its derivatives, including this compound, highly suitable for applications in materials science. They serve as precursors and key components in the development of advanced functional materials.
This compound and its analogues are utilized as organic intermediates in the fabrication of Organic Light-Emitting Diodes (OLEDs). fishersci.cathermofisher.comchemicalbook.com The oxazole moiety often functions as a weak electron-accepting unit in materials designed for these devices. nih.gov For example, research has demonstrated the development of a high-efficiency deep blue emitter for OLEDs by incorporating an oxazole derivative into a dual-core structure of anthracene (B1667546) and pyrene. nih.gov This material, 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), emitted deep blue light and achieved a high external quantum efficiency of 4.26% when used in a non-doped device, showcasing the potential of oxazoles in creating new, efficient emitters. nih.gov The reactivity of compounds like ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is also aligned with synthetic strategies for constructing complex molecules for OLEDs. smolecule.com
Beyond OLEDs, oxazole carboxylates are building blocks for other functional materials. Ethyl 2,4-dimethyloxazole-5-carboxylate is noted for its use in the production of polymers. Similarly, the chemical properties of ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate suggest it could be used to create novel materials or act as an intermediate in polymer synthesis. smolecule.com A specific application is the synthesis of furan-oxazole conjugated fluorescent materials. clockss.org In one study, biomass-derived furfural (B47365) was converted into a 2-furyloxazole-4-carboxylic acid methyl ester, which was then further functionalized to create materials with significant photoluminescent properties. clockss.org
The aromatic nature of the oxazole ring is central to its use in electronic materials. The ring system features a conjugated π-system that can be extended through substitution, which influences the material's electronic and spectroscopic properties. smolecule.com The extended conjugation in derivatives like ethyl 2,4-dimethyloxazole-5-carboxylate is a key reason for their application in optoelectronics. A prime example is the synthesis of furan-oxazole conjugated systems, which are developed as fluorescent materials. clockss.org Researchers have successfully extended the π-conjugation of a furfural-derived oxazole by introducing aryl groups, leading to the formation of diarylated furyloxazoles that exhibit higher quantum yields compared to related furylthiazole derivatives. clockss.org This ability to construct and modify π-conjugated systems makes oxazole carboxylates valuable for designing materials with tailored electronic and photophysical properties. clockss.org
Role as a Versatile Building Block in Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly other heterocyclic systems. thermofisher.comchemicalbook.com Its functional groups offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.
The oxazole carboxylate framework is a key starting point for building a wide array of other heterocyclic compounds. One of the most significant industrial applications is the use of 4-methyloxazole-5-carboxylic esters as crucial intermediates in the synthesis of pyridoxine, also known as Vitamin B6. google.com The synthesis involves a Diels-Alder reaction between the oxazole and a suitable dienophile to construct the pyridine ring of pyridoxine. google.com
In another synthetic application, ethyl oxazole-4-carboxylate undergoes regiocontrolled palladium-catalyzed direct arylation with various (hetero)aryl halides to produce 2,5-di(hetero)arylated oxazoles. organic-chemistry.org This method provides a straightforward route to complex substituted oxazoles. The functionalization of the oxazole ring is an active area of research; for example, ethyl oxazole-5-carboxylic acid has been converted into a 4-bromo ester derivative, which can then be used in further synthetic transformations. chemrxiv.orgchemrxiv.org These examples highlight the role of this compound and its isomers as foundational building blocks for creating complex, functional molecules for pharmaceuticals and materials science. chemrxiv.org
Table 2: Synthetic Applications of Oxazole Carboxylates
| Starting Material | Reaction Type | Product Type | Significance/Application | Source(s) |
|---|---|---|---|---|
| 4-Methyloxazole-5-carboxylic ester | Diels-Alder reaction | Pyridine derivative | Intermediate for Pyridoxine (Vitamin B6) synthesis | google.com |
| Ethyl oxazole-4-carboxylate | Palladium-catalyzed direct arylation | 2,5-Di(hetero)arylated oxazoles | Synthesis of complex substituted oxazoles | organic-chemistry.org |
| Ethyl oxazole-5-carboxylic acid | Bromination | 4-Bromo oxazole ester | Versatile intermediate for further functionalization | chemrxiv.orgchemrxiv.org |
Table of Compound Names
| Compound Name |
|---|
| 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole |
| Amoxicillin |
| Annuloline |
| Balsoxin |
| Distamycin |
| Ethyl 2,4-dimethyloxazole-5-carboxylate |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Ethyl 2-aminooxazole-5-carboxylate |
| Ethyl 2-chloroacetoacetate |
| Ethyl 2-(Chloromethyl)oxazole-5-carboxylate |
| Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
| Ethyl 5-aminobenzo[d]oxazole-2-carboxylate |
| Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
| Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate |
| Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate |
| Ethyl oxazole-4-carboxylate |
| This compound |
| Ethyl oxazole-5-carboxylic acid |
| L-serine methyl ester hydrochloride |
| Netropsin |
| Pimprinine |
| Pyridoxine |
| Salarin C |
| Texaline |
Development of Novel Synthetic Methodologies in Organic Chemistry
This compound and its derivatives are versatile building blocks in organic chemistry, serving as foundational scaffolds for the synthesis of more complex molecules. Their utility has spurred the development of innovative synthetic methods focused on both the construction of the oxazole core and the selective functionalization at various positions on the ring. These methodologies aim to improve efficiency, yield, and access to a diverse range of analogues for research applications.
Synthesis of the this compound Core
The construction of the fundamental this compound structure can be achieved through several distinct synthetic pathways. One common approach involves a multi-step sequence starting with the condensation of diethyl oxalate (B1200264) and an appropriate amine, like 2-aminoethanol, to form an imidate intermediate. This intermediate subsequently undergoes acid-catalyzed cyclization to form the oxazole ring, followed by esterification to yield the final product. a2bchem.com
Another notable method involves the reaction of ethyl diazopyruvate with chloroacetonitrile (B46850) in a benzene (B151609) solution, catalyzed by cupric acetylacetonate. google.com This approach provides a direct route to the substituted oxazole ring system.
Table 1: Selected Methodologies for the Synthesis of the this compound Core
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Steps |
|---|
Methodologies for the Synthesis of Functionalized Analogues
The development of novel synthetic strategies extends to the selective modification of the this compound scaffold. These methods allow for the introduction of various functional groups at specific positions, which is crucial for creating analogues with tailored properties for scientific investigation.
Functionalization at the 2-Position:
A significant development is the synthesis of Ethyl 2-aminooxazole-5-carboxylate. A novel and efficient method involves the reaction of urea (B33335) with ethyl 2-chloro-3-oxopropanoate in water at 100°C, which produces the desired 2-amino substituted oxazole in a 64% yield. estranky.sk This aqueous-based methodology is complementary to other synthetic routes and demonstrates the utility of the "urea methodology" for accessing oxazole-2-amines. estranky.sk Ethyl 2-aminooxazole-5-carboxylate is a valuable intermediate, used in further reactions such as palladium-catalyzed cross-coupling to synthesize more complex heterocyclic systems. google.com
Functionalization at the 4-Position:
Selective substitution at the 4-position of the oxazole ring has been achieved through deprotonation strategies. Treatment of this compound with a strong, non-nucleophilic base like lithium hexamethyldisilazane (B44280) (LiHMDS) at low temperatures (between -60 to -78 °C) in a solvent such as tetrahydrofuran (B95107) (THF) activates the ring for electrophilic substitution. Subsequent reaction with an electrophile, for example, bromine, yields 4-bromo-ethyl oxazole-5-carboxylate. The yield for this bromination can vary significantly, from 11% to 82%, depending on the reaction scale and specific conditions.
Solvent-Free and Continuous Flow Methodologies:
Table 2: Methodologies for Synthesizing Functionalized this compound Analogues
| Target Compound | Position Functionalized | Method | Key Reagents/Conditions | Yield |
|---|---|---|---|---|
Ethyl 2-aminooxazole-5-carboxylate |
2-position | Urea Methodology | Urea, Ethyl 2-chloro-3-oxopropanoate, Water, 100°C | 64% estranky.sk |
These examples highlight the ongoing research efforts to devise new and improved synthetic routes. By exploring different catalysts, reaction conditions, and starting materials, chemists can expand the toolbox for creating a wide array of this compound analogues for use in diverse areas of scientific research.
Computational Chemistry and Theoretical Studies on Ethyl Oxazole 5 Carboxylate
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl oxazole-5-carboxylate. Methods like Density Functional Theory (DFT) are employed to investigate its electronic structure and predict its reactivity. researchgate.netbeilstein-journals.org
Reactivity descriptors derived from quantum chemical calculations, such as electrostatic potential maps, partial atomic charges, and Fukui functions, help to identify the most probable sites for electrophilic and nucleophilic attacks. For the oxazole (B20620) ring, electrophilic substitution is generally directed to the C5 position, while nucleophilic attack often occurs at the C2 position. smolecule.com The ethyl carboxylate group at the C5 position acts as an electron-withdrawing group, which can influence the reactivity of the entire molecule. Theoretical calculations can quantify these effects and provide a deeper understanding of the structure-reactivity relationship. beilstein-journals.org
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H7NO3 | nih.govsigmaaldrich.com |
| Molecular Weight | 141.12 g/mol | nih.govsigmaaldrich.com |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | ambeed.com |
| XLogP3 | 0.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | ambeed.com |
| Hydrogen Bond Acceptor Count | 4 | ambeed.com |
This table presents computationally predicted physicochemical properties relevant to the molecule's behavior in various environments.
Molecular Modeling and Simulation (e.g., Conformational Analysis, Molecular Dynamics)
Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of this compound and its interactions with other molecules, particularly in a biological context.
Conformational Analysis: The presence of a rotatable bond between the oxazole ring and the ethyl carboxylate group means that this compound can exist in various conformations. Conformational analysis, using molecular mechanics or quantum chemical methods, can identify the most stable (lowest energy) conformations of the molecule. Understanding the preferred three-dimensional structure is essential, as it dictates how the molecule can fit into the active site of a protein or receptor.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com These simulations can model the interactions of this compound with its environment, such as a solvent or a biological macromolecule. For instance, MD simulations have been used to study the binding stability of oxazole derivatives to their target proteins, providing insights into the strength and nature of the interactions. worldscientific.comresearchgate.net By simulating the complex of this compound with a potential target, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For oxazole-based compounds, quantitative structure-activity relationship (QSAR) models are developed to predict the biological activity of new derivatives. nih.govnih.gov
3D-QSAR, for example, builds a statistical model by comparing the 3D fields (steric and electrostatic) of a set of aligned molecules with their known activities. researchgate.net Such models have been successfully applied to design novel oxazole derivatives. worldscientific.com These studies help identify key molecular features and functional groups that are either beneficial or detrimental to the desired biological activity. For this compound, computational SAR could be used to guide modifications of the core structure—for instance, by suggesting different substituents on the oxazole ring or alterations to the ester group—to enhance a specific therapeutic effect. nih.gov
Table 2: Example of QSAR Model Parameters for Antiviral Oxazole Derivatives
| Model Parameter | Value | Reference |
|---|---|---|
| Cross-validation coefficient (q²) | 0.87 - 0.90 | nih.gov |
| External test set validation (q²) | 0.83 - 0.84 | nih.gov |
| Statistical approach | Machine learning, self-consistent regression | nih.govnih.gov |
This table summarizes the statistical quality and types of descriptors used in developing predictive QSAR models for oxazole derivatives, demonstrating the robustness of such computational approaches.
De Novo Design and Virtual Screening of New Oxazole-based Compounds
Computational techniques play a crucial role in the discovery of new drug candidates by designing novel molecules (de novo design) or by searching large databases of existing compounds (virtual screening).
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com For oxazole-based compounds, pharmacophore-based virtual screening has been used to identify new potential ligands. worldscientific.commdpi.com A pharmacophore model represents the essential 3D arrangement of functional groups necessary for biological activity. This model is then used as a 3D query to search databases for molecules that match these features. Hits from virtual screening are then typically subjected to molecular docking to predict their binding mode and affinity more accurately. mdpi.com
De Novo Design: This approach involves the computer-aided design of novel chemical structures with desired properties. nih.govnih.gov Algorithms can "grow" a molecule within the active site of a target protein, piece by piece, optimizing its fit and interactions. This can lead to the design of entirely new oxazole-based scaffolds that are tailored to a specific target. ontosight.ai The strategies often draw inspiration from the synthesis of complex natural products containing oxazole moieties. nih.govnih.govacs.org
Table 3: Generalized Workflow for Virtual Screening of Oxazole-Based Compounds
| Step | Description | Key Tools/Methods |
|---|---|---|
| 1. Target Identification & Preparation | Define the biological target (e.g., an enzyme or receptor) and prepare its 3D structure. | PDB, X-ray crystallography |
| 2. Pharmacophore Modeling | Develop a 3D pharmacophore model based on known active ligands or the target's active site. | Phase, LigandScout |
| 3. Database Screening | Screen large chemical databases (e.g., ChEMBL, PubChem) using the pharmacophore model as a filter. nih.gov | ZINC, ChEMBL |
| 4. Molecular Docking | Dock the filtered "hit" compounds into the target's active site to predict binding poses and scores. mdpi.com | AutoDock, Glide |
This table outlines a typical computational workflow used to discover novel bioactive compounds based on the oxazole scaffold.
Future Directions and Emerging Research Avenues in Ethyl Oxazole 5 Carboxylate Research
Development of Sustainable and Green Synthesis Approaches for Oxazoles
The synthesis of oxazole (B20620) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to reduce the environmental impact of chemical production. irjmets.com Traditional methods for synthesizing oxazoles often rely on harsh conditions and hazardous reagents, such as using PCl5, H2SO4, and POCl3 as cyclo-dehydrating agents, which can result in low yields. ijpsonline.com The focus has now shifted towards developing cleaner, more efficient, and economically viable processes. ijpsonline.com
Green synthetic approaches aim to minimize or eliminate the use and generation of toxic substances by employing alternative energy sources, greener solvents, and catalysts. ijpsonline.com These methods not only offer environmental benefits but also frequently lead to improved reaction performance, including higher product yields, enhanced purity, and reduced energy consumption compared to conventional techniques. ijpsonline.comijpsonline.com
Key green synthetic strategies for oxazole synthesis include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times and higher yields. For instance, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized under microwave irradiation. ijpsonline.com
Ultrasound-Promoted Reactions: Sonochemistry uses the energy of ultrasound to induce chemical reactions, providing an alternative to conventional heating. ijpsonline.com
Use of Ionic Liquids and Deep Eutectic Solvents: These non-volatile solvents are considered greener alternatives to traditional organic solvents. A one-pot synthesis of 4,5-disubstituted oxazoles has been developed using an ionic liquid as the solvent. mdpi.com
Biocatalysis and Enzyme-Catalyzed Synthesis: The use of enzymes and biological systems offers a highly selective and environmentally friendly route for chemical synthesis. irjmets.comechemi.com Companies are increasingly designing production routes that incorporate biological and enzyme-based methods. echemi.com
Electrochemical Synthesis: A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for oxazole synthesis. rsc.org This method is notable for using abundant and inexpensive carboxylic acids as starting materials and avoiding the need for transition metals and toxic oxidants. rsc.org
Water-Based Synthesis: The van Leusen oxazole synthesis has been modified to use water as a green medium, allowing the reaction to proceed at lower temperatures with catalytic amounts of base. mdpi.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Oxazoles
| Parameter | Conventional Methods (e.g., Robinson-Gabriel, Fischer) | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often use hazardous reagents like strong acids (H2SO4) and dehydrating agents (PCl5, POCl3). ijpsonline.com | Employs less toxic reagents, biocatalysts, and greener solvents like water or ionic liquids. irjmets.commdpi.com |
| Energy Source | Typically relies on conventional heating. | Utilizes alternative energy sources such as microwaves and ultrasound. ijpsonline.comijpsonline.com |
| Reaction Conditions | Can require harsh conditions and prolonged reaction times. | Often proceeds under milder conditions with shorter reaction times. rsc.org |
| Solvents | Frequently uses volatile and toxic organic solvents like carbon tetrachloride. | Focuses on using environmentally benign solvents or solvent-free conditions. irjmets.commdpi.com |
| Yield & Purity | May result in lower yields and the formation of byproducts. ijpsonline.com | Often leads to higher yields and improved product purity. ijpsonline.com |
| Environmental Impact | Higher generation of hazardous waste and energy consumption. ijpsonline.com | Reduced waste, lower energy consumption, and alignment with sustainability goals. rsc.org |
Exploration of Novel and Undiscovered Biological Activities
The oxazole moiety is a well-established pharmacophore present in numerous clinically used drugs and natural products, valued for its broad spectrum of biological activities. tandfonline.comirjmets.com These activities stem from the ability of the five-membered aromatic ring, with its nitrogen and oxygen atoms, to engage with various enzymes and receptors through non-covalent interactions. tandfonline.com While known for its antibacterial, antifungal, anti-inflammatory, and anticancer properties, ongoing research continues to uncover new and promising therapeutic applications for oxazole derivatives. irjmets.comresearchgate.netnumberanalytics.com
Future research is focused on several key areas:
Targeted Cancer Therapies: Novel oxazole derivatives are being designed as highly specific inhibitors of cancer-related enzymes. For example, 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been developed as dual inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR) kinases, showing significant cytotoxicity against various human cancer cell lines. nih.gov Another study synthesized oxazole-based oxadiazole derivatives that exhibited notable inhibitory activity against leukemia cell lines. mdpi.com
Neurological and CNS Disorders: The potential of oxazole-containing compounds for treating central nervous system (CNS) disorders is an emerging area of investigation. smolecule.com
Antiviral Agents: With the constant threat of viral diseases, the search for new antiviral agents is critical. Oxazole derivatives have shown potential as anti-HIV therapeutics and are being investigated for activity against other viruses like the human cytomegalovirus (HCMV). researchgate.netnih.gov
Agrochemicals: Beyond pharmaceuticals, oxazole derivatives are crucial in agriculture as pesticides, herbicides, and fungicides. irjmets.comnumberanalytics.com Research is aimed at developing new oxazole-based agrochemicals with enhanced efficiency and better safety profiles. researchgate.net
Antidiabetic Agents: Oxazole derivatives are being explored as potential treatments for diabetes mellitus by targeting receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ). rroij.comjcchems.com
Table 2: Emerging Biological Activities of Oxazole Derivatives
| Biological Activity | Research Findings | Reference(s) |
|---|---|---|
| Anticancer | Synthesized oxazole-based oxadiazole derivatives showed significant inhibitory activity against leukemia cell lines, with some compounds demonstrating potent inhibition of tyrosine kinase. | mdpi.com |
| Dual EGFR Inhibition | Novel 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives were designed and synthesized, demonstrating dual inhibition of EGFRWT and EGFRT790M and showing excellent to moderate cytotoxicity against a panel of human cancer cell lines. | nih.gov |
| Antiviral (HCMV) | QSAR models were developed to screen for oxazole derivatives with potential activity against human cytomegalovirus (HCMV). Synthesized compounds showed activity against the HCMV strain AD169 in vitro. | nih.gov |
| Antidiabetic (PPARγ Agonists) | In silico studies of oxazole derivatives targeting the PPARγ receptor identified compounds with excellent binding affinity, suggesting their potential as drug candidates for diabetes. | rroij.com |
| Antiprotozoal | Derivatives of 2-amino-4-(p-substituted phenyl)-oxazole were synthesized and tested in vitro, showing activity against Giardia lamblia and Trichomonas vaginalis. | ijpsonline.com |
| Agrochemical | Oxazole derivatives are used as core structures in the development of new fungicides, insecticides, and herbicides. | irjmets.comresearchgate.net |
Advancement in Materials Science Applications Utilizing Oxazole Scaffolds
The unique structural and electronic properties of the oxazole ring make it an attractive building block for advanced materials. irjmets.com The incorporation of oxazole scaffolds into polymers and other materials can impart desirable characteristics such as high thermal stability, chemical resistance, and specific optical properties. ontosight.ai Research in this area is expanding, with ethyl oxazole-5-carboxylate and related structures serving as key intermediates. smolecule.comfishersci.ca
Emerging applications in materials science include:
Organic Electronics: Oxazole-based materials are being heavily investigated for use in organic electronics. This compound itself is noted for its use in organic light-emitting diodes (OLEDs). fishersci.cachemicalbook.com Polymers incorporating oxazole rings are being developed for their potential in optoelectronic devices. ontosight.ai Specifically, benzobisoxazole (BBO)-based conjugated polymers have been synthesized and tested in organic thin-film transistors (OTFTs), demonstrating promising hole mobility. nih.gov
High-Performance Polymers: The rigidity and stability of the oxazole ring contribute to the creation of polymers with enhanced thermal and mechanical properties. ontosight.ai These polymers are suitable for applications such as high-performance coatings and adhesives where durability and resistance to degradation are critical. ontosight.ai
Fluorescent Materials and Dyes: The conjugated system of the oxazole ring is conducive to fluorescence. irjmets.com Researchers have synthesized C3-symmetric tris-oxazoles that can be transformed into highly fluorescent materials through conjugation with aromatic moieties, demonstrating their potential in sensors and bioimaging. thieme-connect.com
Biomaterials: Poly(2-oxazoline)s are a class of polymers that have gained significant interest as biomaterials. nih.gov Their properties can be finely tuned, making them suitable for applications like drug delivery systems. Although structurally different from simple oxazoles, they highlight the versatility of the underlying chemical motifs in biomedical applications. nih.gov
Table 3: Applications of Oxazole Scaffolds in Materials Science
| Application Area | Specific Material/Compound | Key Properties and Advantages | Reference(s) |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | This compound | Used as an organic intermediate in the fabrication of OLEDs. | fishersci.cachemicalbook.com |
| Organic Thin-Film Transistors (OTFTs) | Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO)-based conjugated polymers | Planar fused aromatic ring structure, good solubility, and demonstrated hole mobility up to 2.2 × 10−2 cm2 V−1 s−1. | nih.gov |
| Fluorescent Materials | C3-symmetric tris-oxazoles | Can be converted into highly fluorescent materials via palladium-catalyzed direct arylation. | thieme-connect.com |
| High-Performance Coatings & Adhesives | Oxazole-styrene polymers | Offer high thermal stability, chemical resistance, and tailored mechanical properties. | ontosight.ai |
| Semiconducting Polymers | Polymers with 2,5-connected oxazole in the backbone | The joining of oxazole to other conjugated units yields polymers with orbital energetics in the semiconducting regime. | acs.org |
Integration of Artificial Intelligence and Machine Learning for Accelerated Oxazole Research and Discovery
Key areas where AI and ML are making an impact on oxazole research include:
Predictive Modeling for Drug Discovery: Machine learning algorithms are used to build models that can predict the biological activity of virtual compounds. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed for oxazole and thiazole (B1198619) derivatives to predict their antiviral activity against human cytomegalovirus (HCMV), leading to the successful identification and synthesis of active compounds. nih.gov
ADMET Profiling: A critical step in drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools and ML models, such as those available through SwissADME, OSIRIS, and Toxtree, are increasingly used to predict the ADMET profiles of new oxazole derivatives, helping to prioritize candidates with favorable drug-like properties and low toxicity risks. rroij.comjcchems.com
Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions, including yields and potential side reactions. bohrium.com Random forest models have been successfully used to predict the yields of Buchwald-Hartwig couplings, even guiding the discovery of mechanistic insights related to oxazole additives. bohrium.comprinceton.edu AI is also being developed to plan multi-step synthetic routes for complex molecules. blogspot.com
Accelerated Discovery through Virtual Screening: AI-driven drug design and computational chemistry are accelerating the discovery of bioactive oxazole derivatives. irjmets.com Deep neural networks can be trained to predict protein-ligand docking scores, enabling the rapid screening of massive virtual libraries containing billions of compounds to identify potential new drugs. nih.gov
Table 4: Role of AI and Machine Learning in Oxazole Research
| AI/ML Application | Specific Tool/Method | Purpose and Impact in Oxazole Research | Reference(s) |
|---|---|---|---|
| Biological Activity Prediction | QSAR, Associative Neural Networks (ASNNs), XGBoost | To build classification models that predict the biological activity (e.g., antiviral) of new oxazole derivatives, guiding experimental synthesis. | nih.gov |
| ADMET Prediction | OSIRIS Property Explorer, Toxtree, SwissADME | In silico prediction of physicochemical properties, drug-likeness, and toxicity profiles to filter and select promising oxazole drug candidates. | rroij.comjcchems.com |
| Reaction Outcome Prediction | Random Forest Algorithm | Accurately predicts the yield of C–N cross-coupling reactions involving oxazoles, accelerating reaction optimization and providing mechanistic insights. | bohrium.comprinceton.edu |
| Virtual Screening | Deep Neural Networks (DNNs) | Trained to predict docking scores, enabling high-throughput virtual screening of billions of compounds to identify novel oxazole-based ligands for therapeutic targets. | nih.gov |
| Structure-Based Drug Design | Molecular Docking (e.g., AutoDock) | Simulates the interaction between oxazole derivatives and target proteins (e.g., PPARγ) to predict binding affinity and guide the design of more potent inhibitors. | rroij.com |
Q & A
Q. What are the standard synthetic routes for Ethyl oxazole-5-carboxylate and its derivatives?
this compound derivatives are typically synthesized via Suzuki coupling or nucleophilic substitution. For example, Suzuki coupling of ethyl 2-bromooxazole-5-carboxylate with arylboronic acids (e.g., 2-ethoxyphenylboronic acid) in toluene/water with Pd(PPh₃)₄/K₂CO₃ at 90°C yields aryl-substituted derivatives (60–70% yield) . Alternative routes include ester hydrolysis (using THF/H₂O/NaOH) to generate carboxylic acid intermediates, followed by amide coupling via EDCI/HOBt . Optimize reaction time and catalyst loading to improve yields.
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the oxazole ring proton in ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate appears at δ 8.93 ppm (t, J=12 Hz) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉N₂O₅S: 351.1222) .
- HPLC : Assess purity (>97% for biologically active derivatives) .
Q. What safety precautions are recommended when handling this compound?
- Personal protection : Use nitrile gloves, flame-retardant lab coats, and respiratory masks to avoid inhalation .
- Spill management : Sweep spills into sealed containers; avoid drainage contamination .
- Storage : Keep refrigerated in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can Suzuki coupling be optimized for introducing aryl groups to this compound derivatives?
- Catalyst selection : Pd(dppf)Cl₂·DCM improves yields for electron-deficient arylboronic acids .
- Solvent system : Use dioxane/water (2:1) for better solubility of polar intermediates .
- Temperature control : Maintain 80–90°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography (hexane/EtOAc gradients) to isolate pure products .
Q. What strategies resolve contradictions in reaction yields or purity across synthetic protocols?
- Parameter screening : Systematically vary catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂), bases (Cs₂CO₃ vs. K₂CO₃), and solvents to identify optimal conditions .
- Analytical cross-validation : Compare NMR, HRMS, and HPLC data from independent syntheses to confirm reproducibility .
- Byproduct analysis : Use LC-MS to trace low-yield reactions to unreacted starting materials or hydrolysis byproducts .
Q. How can computational methods aid in designing this compound-based inhibitors?
- Docking studies : Model interactions between oxazole derivatives and target proteins (e.g., Chikungunya virus P2 cysteine protease) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to guide synthetic priorities .
- DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at C4 vs. C2) .
Q. What methodologies ensure reproducibility in synthesizing and characterizing derivatives?
- Detailed protocols : Document reaction parameters (e.g., Pd catalyst loading, reflux duration) and purification steps .
- Open-data practices : Share raw NMR spectra, chromatograms, and crystallographic data (e.g., CIF files refined via SHELXL) .
- Automated tools : Use LabCollector or ELN platforms to standardize data recording and reduce human error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
